2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane
Overview
Description
“2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane” is a chemical compound . It is related to the class of compounds known as dioxolanes . Dioxolanes are a group of organic compounds containing the dioxolane ring . They can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .
Synthesis Analysis
The synthesis of dioxolane derivatives has been reported in various studies . For example, the synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a highly effective cyclic ketene acetal for radical ring-opening polymerization, was reported from three different acetal halides .Molecular Structure Analysis
The molecular structure of “2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane” is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom . The corresponding saturated 6-membered C4O2 rings are called dioxanes .Chemical Reactions Analysis
Dioxolanes can undergo a variety of chemical reactions. For example, they can be used as protecting groups for aldehydes, ketones, and 1,2-diols . They can also be used as co-monomers in the manufacture of polyacetals .Safety And Hazards
The safety data sheet for 1,3-Dioxolane indicates that it is a flammable liquid and vapor that causes serious eye irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-[(3-methoxyphenoxy)methyl]-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-12-9-3-2-4-10(7-9)15-8-11-13-5-6-14-11/h2-4,7,11H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSYYKKAVVEXLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590072 | |
Record name | 2-[(3-Methoxyphenoxy)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxy-phenoxymethyl)-[1,3]dioxolane | |
CAS RN |
850348-86-6 | |
Record name | 2-[(3-Methoxyphenoxy)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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